N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide
Description
N-(6-Fluoroquinolin-4-yl)thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core linked to a 6-fluoroquinolin-4-yl group. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic systems.
Properties
IUPAC Name |
N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-9-3-4-11-10(8-9)12(5-6-16-11)17-14(18)13-2-1-7-19-13/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXGZCKCDRUUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide typically involves the condensation of 6-fluoroquinoline-4-carboxylic acid with thiophene-2-carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-fluoro substituent on the quinoline ring is a key site for nucleophilic substitution. In analogous fluoroquinoline derivatives, fluorine at the 6-position undergoes displacement under basic or acidic conditions:
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Amination : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C to yield aminoquinoline derivatives .
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Hydrolysis : Fluorine can be replaced by hydroxyl groups under acidic aqueous conditions (e.g., HCl/H₂O at reflux).
Example Reaction Conditions :
Oxidation Reactions
The thiophene ring is susceptible to oxidation, particularly at the sulfur atom or α-positions:
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Sulfur Oxidation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane converts thiophene to thiophene-1-oxide or sulfone derivatives.
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Ring Oxidation : Strong oxidizing agents like KMnO₄ in acidic conditions cleave the thiophene ring to form dicarboxylic acid derivatives.
Key Data :
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Thiophene sulfoxidation occurs at 0–25°C with 30% H₂O₂ (yield: 60–75%).
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Sulfone formation requires prolonged reaction times (24h) with mCPBA.
Coupling Reactions
The quinoline nitrogen and thiophene carboxamide group enable cross-coupling via transition-metal catalysis:
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Suzuki-Miyaura Coupling : The 4-position of quinoline participates in palladium-catalyzed coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
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Buchwald-Hartwig Amination : Introduces aryl/alkyl amines at the quinoline 4-position using Pd₂(dba)₃/Xantphos catalysts .
Representative Example :
| Substrate | Catalyst/Base | Product | Yield |
|---|---|---|---|
| 4-Bromo-N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide | 55–70% |
Hydrolysis of the Carboxamide Group
The carboxamide linker can undergo hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding thiophene-2-carboxylic acid and 6-fluoroquinolin-4-amine.
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Basic Hydrolysis : NaOH/EtOH at 60°C produces the corresponding carboxylate salt.
Kinetic Data :
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Hydrolysis in 6M HCl at 100°C proceeds with a half-life of ~2h.
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of thiophene.
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Halogenation : N-Bromosuccinimide (NBS) in CCl₄ brominates the thiophene α-position.
Regioselectivity :
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Nitration favors the 5-position (80% selectivity).
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Bromination occurs at the 3- and 5-positions (3:1 ratio).
Metabolic Reactions
In vitro microsomal studies of related compounds suggest:
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Oxidative Dealkylation : Tertiary amines undergo N-dealkylation via cytochrome P450 enzymes (e.g., CYP3A4) .
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Sulfoxidation : Thiophene sulfur is oxidized to sulfoxide metabolites in hepatic microsomes.
Metabolic Stability Data (Analogues) :
| Compound | % Remaining (60 min) | t₁/₂ (min) |
|---|---|---|
| 24 (CF₃-substituted) | 67.1 | 104.2 |
| 29 (F-substituted) | 47.1 | 55.2 |
Photochemical Reactions
Quinoline-thiophene hybrids exhibit photostability under UV light (λ > 300 nm):
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Degradation Pathways : Photooxidation of the thiophene ring predominates, forming sulfoxide and sulfone byproducts.
Scientific Research Applications
Chemistry: N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets, making it a candidate for drug discovery .
Medicine: In medicinal chemistry, this compound is explored for its antibacterial and anticancer properties. Its unique structure allows it to inhibit specific enzymes and pathways in bacterial and cancer cells .
Industry: In the material science industry, derivatives of this compound are investigated for their electronic properties, making them suitable for applications in organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively halts bacterial growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide with structurally related carboxamides, focusing on substituent effects, spectroscopic data, and biological activities.
Table 1: Structural and Spectroscopic Comparison
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The 6-fluoro group in the target compound likely increases electrophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound 49 with a 4-fluorophenyl group). Fluorine’s inductive effect enhances binding to hydrophobic pockets in biological targets . Nitro groups (e.g., in and ) significantly alter electronic density, as seen in downfield shifts of aromatic protons (δ 8.65 ppm in compound 43) .
- Bulkier Substituents: The 6-fluoroquinolin-4-yl group introduces steric hindrance compared to smaller substituents like morpholino (compound 58) or piperidinylmethyl (compound 49). This may influence solubility and membrane permeability .
Biological Activity
N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a quinoline moiety and a thiophene ring, which are known for their biological activities. The fluorine substitution at the 6-position of the quinoline enhances its pharmacological properties, potentially improving bioavailability and activity against specific targets.
Anticancer Activity
Research has indicated that thiophene carboxamide derivatives exhibit promising anticancer properties. A study focused on related compounds revealed that certain derivatives showed significant cytotoxicity against Hep3B liver cancer cells, with IC50 values as low as 5.46 µM for some analogs . The mechanism involves disruption of microtubule dynamics, similar to the action of Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase .
Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 2b | 5.46 | Hep3B | Microtubule disruption |
| 2e | 12.58 | Hep3B | Microtubule disruption |
| St.1 | 23 | Hep3B | G2/M phase arrest |
Antimicrobial Properties
The compound also shows potential antimicrobial activity. A study on quinoline-based derivatives indicated that modifications at the 6-position could enhance activity against various pathogens, including Plasmodium species responsible for malaria. The introduction of fluorine was noted to improve antiplasmodial efficacy significantly .
Table 2: Antimicrobial Activity of Fluorinated Quinoline Derivatives
| Compound | EC50 (nM) | Pathogen |
|---|---|---|
| 16 | 21.0 ± 2.1 | Plasmodium falciparum |
| 20 | Improved | Plasmodium spp. |
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to CA-4, this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Histone Deacetylase Inhibition : Compounds with structural similarities have been shown to act as histone deacetylase inhibitors (HDACi), which can modulate gene expression related to cell proliferation and apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, further contributing to their cytotoxic effects.
Case Studies and Clinical Implications
Several case studies have highlighted the therapeutic potential of thiophene carboxamide derivatives in clinical settings:
- Case Study 1 : A clinical trial involving HDAC inhibitors demonstrated improved progression-free survival (PFS) in patients with metastatic cancers when combined with traditional chemotherapeutics .
- Case Study 2 : In vitro studies showed that combinations of quinoline-based compounds with existing anticancer agents could enhance overall efficacy, suggesting a synergistic effect that warrants further investigation.
Q & A
Q. What are the established synthetic routes for N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
The compound can be synthesized via amide coupling between 6-fluoroquinolin-4-amine and thiophene-2-carbonyl chloride. A typical procedure involves refluxing equimolar reagents in acetonitrile, followed by solvent evaporation to yield crystals . Critical parameters include reaction time (e.g., 1 hour for reflux), solvent choice (polar aprotic solvents enhance yield), and purification via recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry or using coupling agents like TCFH (tetramethylchloroformamidinium hexafluorophosphate) .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Key techniques include:
- NMR spectroscopy : To verify proton environments (e.g., distinguishing quinoline and thiophene protons) .
- IR spectroscopy : Confirming carbonyl (C=O) and amide (N-H) functional groups .
- Mass spectrometry : Validating molecular weight and fragmentation patterns .
- X-ray crystallography : Resolving dihedral angles between aromatic rings (e.g., 8.5°–13.5° between quinoline and thiophene) to confirm spatial conformation . Purity is assessed via HPLC (>95% by area) and elemental analysis .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Caco-2 permeability assays : Measure passive permeability and efflux ratios (e.g., efflux ratio <2 indicates low susceptibility to P-gp efflux) .
- Enzyme inhibition assays : Use recombinant enzymes (e.g., IDO1) with IC50 determination via fluorometric or colorimetric methods (e.g., IC50 = 1.7 nM for IDO1 inhibition) .
- Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., SKOV3 cells) using MTT or ATP-based assays .
Advanced Research Questions
Q. How does the compound’s molecular conformation influence its pharmacological properties?
X-ray crystallography reveals that dihedral angles between the quinoline and thiophene rings (8.5°–13.5°) impact intermolecular interactions, such as C–H⋯O/S hydrogen bonding, which stabilize crystal packing . This planar conformation enhances π-π stacking with biological targets (e.g., enzyme active sites), while fluorine at position 6 of quinoline improves metabolic stability by reducing cytochrome P450 interactions .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Orthogonal assays : Validate target engagement using thermal shift assays or SPR (surface plasmon resonance).
- Pharmacokinetic profiling : Compare in vitro metabolic stability (e.g., microsomal half-life) with in vivo bioavailability. For example, rat studies show prolonged brain retention despite systemic clearance, suggesting tissue-specific distribution .
- Dose-response studies : Adjust dosing regimens to account for species-specific differences in metabolism .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Systematic SAR approaches include:
- Substituent variation : Modify the quinoline (e.g., 6-fluoro vs. 7-cyano) or thiophene (e.g., methyl vs. bromo groups) to assess effects on potency .
- Bioisosteric replacement : Replace thiophene with furan or benzene to evaluate electronic effects on binding .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance solubility or blood-brain barrier penetration .
Q. What advanced crystallographic methods optimize molecular conformation analysis?
- SHELX refinement : Resolve disorder in crystal structures using constraints (e.g., ISOR, DELU) and validate via R-factor convergence (<5%) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-π contacts) to predict packing efficiency and solubility .
Q. How is metabolic stability assessed in preclinical models, and what are key findings?
- Liver microsomal assays : Measure intrinsic clearance (e.g., >50% remaining after 30 minutes indicates stability) .
- Rat pharmacokinetics : Plasma and brain exposure ratios (e.g., brain:plasma ratio >1 suggests favorable penetration). For analogs, 7-fluoro derivatives exhibit longer brain retention than 7-cyano variants .
Method Development Questions
Q. What chromatographic methods improve purity for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
